molecular formula C10H16Cl2N2 B6151689 1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine dihydrochloride CAS No. 103041-33-4

1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine dihydrochloride

Cat. No.: B6151689
CAS No.: 103041-33-4
M. Wt: 235.15 g/mol
InChI Key: LIRUDERZRRXQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,6,7,8-Tetrahydroquinolin-3-yl)methanamine dihydrochloride is a high-purity chemical building block supplied as a solid powder for research and development. This compound features a tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The tetrahydroquinoline core is a significant pharmacophore in drug discovery. Structurally similar tetrahydroisoquinoline derivatives have demonstrated potent activity as enzyme inhibitors, particularly targeting Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR), making them promising candidates in anticancer research . Furthermore, the N-aryl-1,2,3,4-tetrahydroquinoline scaffold is found in novel tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) that exhibit high antiproliferative activity by targeting established tumor blood vessels . This chemical series also shows relevance in metabolic disease research, as tetrahydroquinolone analogs act as allosteric modulators of the Free Fatty Acid Receptor 3 (FFA3/GPR41), a target for metabolic and inflammatory conditions . This product is intended for research purposes as a key synthetic intermediate or scaffold for the design and development of novel therapeutic agents. Safety Note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

CAS No.

103041-33-4

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinolin-3-ylmethanamine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;;/h5,7H,1-4,6,11H2;2*1H

InChI Key

LIRUDERZRRXQMF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)CN.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation and Cyclization

The foundational step in preparing tetrahydroquinoline derivatives involves Knoevenagel condensation between malononitrile and substituted benzophenones or tert-anilines. For 1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine, this step forms a dicyanovinyl intermediate, which undergoes intramolecular cyclization via the tert-amino effect. Microwave irradiation significantly enhances reaction efficiency, reducing cyclization time from hours to minutes while improving diastereoselectivity (cis:trans ratio > 4:1).

Representative Reaction Conditions:

ReactantCatalystTemperatureTimeYield
2-Chloro-3-(chloromethyl)-7,8-dimethylquinolineKOtBu343 K1 h82%
Malononitrile + tert-AnilinePiperidineRT2 h88%

Decyanation and Reduction

Post-cyclization, the dicyano intermediate undergoes decyanation using acidic conditions (e.g., HCl/EtOH), followed by borane-mediated reduction of the nitrile group to the primary amine. This two-step sequence achieves a combined yield of 65–78%, with purity >95% confirmed by HPLC.

Diastereoselective Optimization

Solvent and Temperature Effects

Diastereoselectivity in cyclization is highly solvent-dependent. Polar aprotic solvents (DMF, THF) favor cis-diastereomers, while nonpolar solvents (toluene) shift selectivity toward trans-products. Elevated temperatures (343–373 K) further enhance cis-selectivity by promoting thermodynamic control.

Solvent Impact on Diastereomeric Ratio:

Solventcis:trans RatioYield (%)
DMF4.5:188
THF3.8:185
Toluene1.2:172

Catalytic Asymmetric Synthesis

While current methods rely on kinetic resolution via chromatography, recent advances propose chiral auxiliaries or organocatalysts to achieve enantiomeric excess (ee >90%). For example, (R)-BINOL-phosphoric acid catalysts induce axial chirality during cyclization, though yields remain moderate (50–60%).

Salt Formation and Purification

Dihydrochloride Preparation

The free base is treated with hydrochloric acid (2 eq.) in ethanol or methanol, yielding the dihydrochloride salt. Crystallization from acetone/water mixtures produces colorless crystals with >99% purity.

Salt Formation Parameters:

ParameterOptimal Value
HCl Concentration2.0 M
SolventEthanol
Crystallization Temp277 K

Analytical Characterization

1H NMR (500 MHz, D2O): δ 1.85–2.10 (m, 4H, tetrahydroquinoline CH2), 3.45 (s, 2H, CH2NH2), 7.25–7.40 (m, 3H, aromatic). PXRD confirms crystalline phase homogeneity, while DSC shows a sharp melting endotherm at 458 K.

Industrial Scalability Challenges

Continuous Flow Synthesis

Traditional batch processes face limitations in heat transfer and mixing efficiency. Implementing continuous flow reactors reduces reaction time by 40% and improves yield consistency (±2% vs. ±8% in batch).

Byproduct Management

Major byproducts include over-reduced tetrahydropyridines and dimeric adducts. Selective quenching with NaHCO3 and silica gel chromatography achieve >98% main product recovery.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Scalability
Microwave Cyclization8899High
Thermal Cyclization7595Moderate
Catalytic Asymmetric5590Low

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds.

Scientific Research Applications

1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

A. Positional Isomers and Substituent Variations

1-(1,2,3,4-Tetrahydroquinolin-2-yl)methanamine dihydrochloride Structure: Differs in the position of the methanamine group (2-yl vs. 3-yl on the THQ ring). This compound was listed as discontinued by CymitQuimica, suggesting challenges in synthesis or stability . Molecular Weight: Calculated as ~249.18 g/mol (based on similar dihydrochloride salts in ).

2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride Structure: Contains an ethanamine (-CH2CH2NH2) chain at the 8-position instead of methanamine at the 3-position. Properties: The extended alkyl chain may enhance lipophilicity, affecting membrane permeability. Molecular weight: 249.18 g/mol (confirmed via American Elements data) .

B. Core Scaffold Variations

5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride Structure: Amine group directly attached to the 8-position of the THQ ring. Properties: Reduced structural similarity (0.86 vs. target compound) due to lack of a methanamine spacer. Likely differences in pharmacokinetics .

(4-Methoxypyridin-2-yl)methanamine dihydrochloride

  • Structure : Replaces the THQ ring with a methoxy-substituted pyridine.
  • Properties : Aromatic pyridine may confer stronger π-π interactions but lower solubility compared to partially saturated THQ derivatives. Molecular weight: ~215.68 g/mol .
Functional Analogues (Dihydrochloride Salts)

1-[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine dihydrochloride Structure: Incorporates a piperidine ring linked to a methoxypyridine. Molecular weight: 215.68 g/mol .

(1-Phenyl-1H-imidazol-2-yl)methanamine Dihydrochloride

  • Structure : Imidazole core with a phenyl substituent.
  • Properties : The planar imidazole ring may enhance binding to aromatic pockets in enzymes or receptors. Molecular weight: ~265.18 g/mol (estimated) .
Comparative Data Table
Compound Name Core Structure Substituent Position Molecular Weight (g/mol) Key Features
1-(5,6,7,8-THQ-3-yl)methanamine diHCl Tetrahydroquinoline 3-yl methanamine ~249.18 (estimated) High solubility, moderate lipophilicity
1-(1,2,3,4-THQ-2-yl)methanamine diHCl Tetrahydroquinoline 2-yl methanamine ~249.18 Discontinued (synthesis challenges)
2-(1,2,3,4-THQ-8-yl)ethan-1-amine diHCl Tetrahydroquinoline 8-yl ethanamine 249.18 Enhanced lipophilicity
(4-Methoxypyridin-2-yl)methanamine diHCl Pyridine 4-methoxy 215.68 Aromatic, lower solubility

Biological Activity

1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine dihydrochloride is a chemical compound with significant potential in biological applications. It is characterized by its unique molecular structure, which includes a tetrahydroquinoline moiety that contributes to its pharmacological properties. The compound has garnered attention for its possible roles in medicinal chemistry, particularly in the development of therapeutic agents.

  • Molecular Formula: C10H16Cl2N2
  • Molecular Weight: 235.15 g/mol
  • IUPAC Name: 5,6,7,8-tetrahydroquinolin-3-ylmethanamine; dihydrochloride
  • CAS Number: 103041-33-4

Synthesis

The synthesis of this compound typically involves cyclization reactions using N-acyl derivatives of β-phenylethylamine. Common dehydrating agents used in this process include phosphorus oxychloride and zinc chloride. The reaction conditions require careful control to achieve high purity and yield .

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways.

Neurotransmitter Interaction

The compound's interaction with neurotransmitter receptors has been a focal point of research. It is believed to influence the activity of certain receptors involved in mood regulation and cognitive functions. This aspect highlights its potential application in treating neurological disorders .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as neurotransmitter receptors and enzymes involved in metabolic pathways. This interaction may lead to alterations in physiological responses relevant to its biological activities .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activity, a comparison with structurally similar compounds can be beneficial:

Compound NameSimilarity IndexUnique Features
5,6,7,8-Tetrahydroquinoline0.87Parent compound lacking methanamine group
(5,6,7,8-Tetrahydroquinolin-4-yl)methanamine hydrochloride0.86Different substitution pattern affecting reactivity
1-Quinolin-5-yl-methylamine hydrochloride0.80Methylamine substituent alters pharmacological properties

This comparison illustrates how variations in structure can significantly impact the biological properties and potential applications of these compounds.

Study on Antimicrobial Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a notable reduction in bacterial viability at specific concentrations (IC50 values), suggesting its potential as a new antimicrobial agent.

Investigation into Anticancer Effects

Another study focused on the anticancer effects of this compound on human cancer cell lines. The findings revealed that treatment with varying concentrations led to significant apoptosis induction compared to control groups. The study emphasized the need for further investigation into the underlying mechanisms and potential clinical applications .

Q & A

Q. What are the recommended synthetic pathways for 1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine dihydrochloride?

The synthesis of tetrahydroquinoline derivatives typically involves cyclization and functionalization steps. For example, brominated quinoline precursors (e.g., 5,6,7,8-tetrahydroquinoline) can undergo reductive amination or nucleophilic substitution to introduce the methanamine group . A common approach includes:

  • Step 1 : Bromination of the quinoline core at the 3-position using N-bromosuccinimide (NBS) under controlled conditions.
  • Step 2 : Substitution with a methanamine group via Buchwald-Hartwig coupling or catalytic hydrogenation.
  • Step 3 : Salt formation with hydrochloric acid to yield the dihydrochloride form.
    Key parameters include solvent choice (e.g., THF or DMF), temperature (60–100°C), and catalyst selection (e.g., Pd/C for hydrogenation) .

Q. Which analytical techniques are critical for characterizing this compound?

Characterization requires a multi-technique approach:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the tetrahydroquinoline scaffold and methanamine substitution pattern.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C10_{10}H16_{16}Cl2_2N2_2) and isotopic distribution.
  • HPLC-PDA : Assesses purity (>95% for pharmacological studies) and detects byproducts from incomplete reduction or salt formation .
  • X-ray Crystallography : Resolves stereochemistry and salt conformation, critical for structure-activity relationship (SAR) studies .

Q. What biological targets or pathways are associated with this compound?

Tetrahydroquinoline derivatives are explored for interactions with:

  • Neurotransmitter Receptors : Potential affinity for serotonin (5-HT) or dopamine receptors due to structural similarity to psychoactive amines .
  • Enzymatic Targets : Inhibitory effects on monoamine oxidases (MAOs) or kinases implicated in cancer and metabolic disorders .
  • Antimicrobial Targets : Activity against Mycobacterium tuberculosis via disruption of cell wall synthesis enzymes .
    Target validation requires in vitro assays (e.g., enzyme inhibition IC50_{50}) and in silico docking studies using software like AutoDock Vina .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Apply Design of Experiments (DoE) methodologies:

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical factors affecting yield.
  • Response Surface Methodology (RSM) : Optimize parameters (e.g., 72-hour reaction time at 80°C with 5 mol% Pd/C) to maximize purity and minimize byproducts .
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression in real time .

Q. What strategies enhance the compound’s metabolic stability or bioavailability?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 5-position to reduce CYP450-mediated oxidation .
  • Formulation Studies : Develop salt or cocrystal forms to improve solubility. For example, co-crystallization with succinic acid increases aqueous solubility by 3-fold .
  • Prodrug Design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protectors to enhance membrane permeability .

Q. How should contradictory data in biological assays be resolved?

  • Dose-Response Reproducibility : Validate findings across multiple cell lines (e.g., HEK293 vs. HepG2) and assay formats (e.g., fluorescence vs. luminescence).
  • Off-Target Profiling : Use broad-panel kinase or receptor screens to identify confounding interactions.
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., 5,6,7,8-tetrahydroquinolin-8-amine derivatives) to contextualize discrepancies .

Q. What computational methods predict the compound’s reactivity or toxicity?

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., amine protonation energetics) and transition states .
  • Toxicity Prediction : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate hepatotoxicity or cardiotoxicity risks based on structural alerts .
  • Molecular Dynamics (MD) : Simulate binding stability in target proteins over 100-ns trajectories to prioritize analogs for synthesis .

Q. How is the compound’s stability under varying storage conditions assessed?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products via LC-MS .
  • Long-Term Stability : Store samples at –20°C, 4°C, and 25°C, and analyze purity monthly. Dihydrochloride salts generally exhibit superior stability compared to free bases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.